6H-Purin-6-one, 2-amino-9-(6-((6-chloro-2-methoxy-9-acridinyl)amino)hexyl)-1,9-dihydro-
Description
Introduction to 6H-Purin-6-one, 2-Amino-9-(6-((6-Chloro-2-Methoxy-9-Acridinyl)Amino)Hexyl)-1,9-Dihydro-
Systematic Nomenclature and IUPAC Classification
The compound’s IUPAC name, 6H-purin-6-one, 2-amino-9-(6-((6-chloro-2-methoxy-9-acridinyl)amino)hexyl)-1,9-dihydro- , reflects its intricate substituent arrangement. Breaking this down:
- Core structure : The purine backbone (6H-purin-6-one) is numbered such that the lactam oxygen occupies position 6, with hydrogenation at N1 and N9.
- Substituents :
The acridine moiety itself follows its own numbering system, where:
- Position 6 : Chlorine substituent.
- Position 2 : Methoxy group (-OCH₃).
- Position 9 : Amino group linking to the hexyl spacer.
Table 1: Key Structural Features
| Component | Description | Source |
|---|---|---|
| Purine core | 6H-purin-6-one with 2-amino substitution | |
| Acridine moiety | 6-chloro-2-methoxy substitution at positions 6 and 2 | |
| Linker | Hexyl chain with secondary amine |
This nomenclature aligns with IUPAC guidelines for fused polycyclic systems, prioritizing the purine core while specifying substituent locations on both rings.
Historical Context in Heterocyclic Compound Research
The synthesis of purine-acridine hybrids represents a convergence of two historically significant heterocyclic families:
- Purines : First isolated in the 19th century (e.g., uric acid by Scheele in 1776), purines became central to molecular biology after Watson and Crick’s DNA model highlighted adenine and guanine. Modifications at positions 2, 6, and 9 have yielded therapeutics like acyclovir and mercaptopurine.
- Acridines : Known since the 19th century for dye applications, acridines gained pharmacological relevance in the 1940s with aminacrine’s antiseptic properties. Their planar structure enables DNA intercalation, exploited in anticancer agents like amsacrine.
The hybrid discussed here emerges from efforts to merge purine’s hydrogen-bonding specificity with acridine’s intercalative capacity. Early work on acridine-purinyl hybrids dates to the 1990s, when researchers sought dual-mode inhibitors of topoisomerases and kinases. The hexyl linker in this compound reflects optimization for conformational flexibility, balancing DNA binding and cellular uptake.
Structural Relationship to Purine-Acridine Hybrid Systems
This compound exemplifies bifunctional hybridization , where distinct pharmacophores are connected via a programmable spacer. Key structural aspects include:
Electronic Complementarity
- The purine core’s electron-rich N7 and O6 interact with DNA’s minor groove, while the acridine’s planar system intercalates between base pairs.
- Chlorine at acridine-C6 enhances lipophilicity and polar surface area, potentially improving membrane permeability.
Conformational Dynamics
- The hexyl linker (6 methylene units) provides sufficient length (≈8.7 Å) to span approximately three DNA base pairs, enabling simultaneous groove binding and intercalation.
- Methoxy group at acridine-C2 : Steric effects may restrict rotation, favoring a coplanar orientation with the acridine ring for optimal π-π stacking.
Table 2: Comparative Analysis of Hybrid Components
| Feature | Purine Moiety | Acridine Moiety |
|---|---|---|
| Aromaticity | Bicyclic, 10 π-electrons | Tricyclic, 14 π-electrons |
| Functional Groups | 2-NH₂, 6-O | 6-Cl, 2-OCH₃, 9-NH |
| Biological Role | Nucleobase mimicry | Intercalation/groove binding |
Such hybrids are designed for synergistic targeting of nucleic acids, leveraging purine’s specificity for enzyme active sites (e.g., kinases) and acridine’s DNA-distorting effects. Recent studies on analogous compounds show enhanced cytotoxicity in multidrug-resistant cancers, attributed to simultaneous topoisomerase inhibition and ATP-competitive kinase binding.
Properties
CAS No. |
103083-42-7 |
|---|---|
Molecular Formula |
C25H26ClN7O2 |
Molecular Weight |
492.0 g/mol |
IUPAC Name |
2-amino-9-[6-[(6-chloro-2-methoxyacridin-9-yl)amino]hexyl]-1H-purin-6-one |
InChI |
InChI=1S/C25H26ClN7O2/c1-35-16-7-9-19-18(13-16)21(17-8-6-15(26)12-20(17)30-19)28-10-4-2-3-5-11-33-14-29-22-23(33)31-25(27)32-24(22)34/h6-9,12-14H,2-5,10-11H2,1H3,(H,28,30)(H3,27,31,32,34) |
InChI Key |
KBRLDXAZOPQOLJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C3=C(C=C(C=C3)Cl)N=C2C=C1)NCCCCCCN4C=NC5=C4N=C(NC5=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6H-Purin-6-one, 2-amino-9-(6-((6-chloro-2-methoxy-9-acridinyl)amino)hexyl)-1,9-dihydro- typically involves multiple steps:
Formation of the Purine Base: The purine base can be synthesized through a series of reactions starting from simple precursors such as formamide and glycine. These reactions often involve cyclization and condensation steps under controlled conditions.
Introduction of the Amino Group: The amino group at the 2-position of the purine ring can be introduced through nucleophilic substitution reactions using appropriate amines.
Synthesis of the Acridine Moiety: The acridine structure can be synthesized through the cyclization of anthranilic acid derivatives under acidic conditions.
Linking the Purine and Acridine Structures: The final step involves linking the purine base to the acridine moiety through a hexyl chain. This can be achieved through nucleophilic substitution reactions using appropriate alkylating agents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group on the acridine moiety.
Reduction: Reduction reactions can occur at the chloro group, converting it to a more reactive amine group.
Substitution: Nucleophilic substitution reactions can occur at various positions on the purine and acridine rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, alkoxides.
Major Products
Oxidation Products: Hydroxylated derivatives.
Reduction Products: Aminated derivatives.
Substitution Products: Various substituted purine and acridine derivatives.
Scientific Research Applications
Chemistry
Synthesis of Novel Compounds:
Biology
DNA Intercalation: The acridine moiety allows the compound to intercalate into DNA, making it useful in studies of DNA structure and function.
Enzyme Inhibition: The compound can act as an inhibitor of various enzymes, including those involved in nucleotide metabolism.
Medicine
Anticancer Activity: The compound has shown potential as an anticancer agent due to its ability to intercalate into DNA and inhibit topoisomerase enzymes.
Antiviral Activity: It has also been investigated for its antiviral properties, particularly against retroviruses.
Industry
Fluorescent Probes: The compound’s fluorescent properties make it useful as a probe in various analytical techniques, including fluorescence microscopy and flow cytometry.
Mechanism of Action
The compound exerts its effects primarily through intercalation into DNA, which disrupts the normal structure and function of the DNA molecule. This can inhibit the activity of enzymes such as topoisomerases, which are essential for DNA replication and transcription. The presence of the chloro and methoxy groups enhances the compound’s binding affinity and specificity for certain DNA sequences and enzyme targets.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The table below compares key structural features of the target compound with related purine derivatives:
*Estimated based on substituent contributions; †Approximate due to lack of direct evidence.
Key Observations:
- Acridinyl vs. Benzyl/Aromatic Groups : The acridinyl group in the target compound likely enhances DNA/RNA intercalation compared to simpler aromatic substituents (e.g., benzyl in ) .
- Hexyl Linker : The hexyl chain provides flexibility and may improve solubility compared to shorter or branched alkyl chains (e.g., pentyl in ) .
Physicochemical Properties
Data from analogs highlight trends in solubility and stability:
*Inferred from analogs with similar substituents (e.g., ).
Key Observations:
- Solubility : The hexyl-acridinyl group in the target compound may reduce aqueous solubility compared to hydroxylated analogs (e.g., 3,4-dihydroxybutyl in ) but improve organic solvent compatibility .
- Stability : Chloro and methoxy groups in the acridinyl moiety could enhance photochemical stability compared to unsubstituted aromatic systems .
Biological Activity
The compound 6H-Purin-6-one, 2-amino-9-(6-((6-chloro-2-methoxy-9-acridinyl)amino)hexyl)-1,9-dihydro- is a complex purine derivative that has garnered attention due to its potential biological activities, particularly in the field of oncology. This article explores its synthesis, biological activity, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 404.92 g/mol. Its structure features a purine core modified with various functional groups that enhance its biological properties.
Synthesis
The synthesis of this purine derivative typically involves multi-step organic reactions that modify the purine backbone to introduce the acridinyl and hexyl groups. The process often includes:
- Formation of the Purine Base : Starting from simpler purine compounds.
- Introduction of Functional Groups : Using chlorination and amination reactions to attach the acridinyl and hexyl moieties.
- Purification : Techniques such as recrystallization or chromatography are employed to obtain pure compounds.
Antitumor Activity
Research has shown that derivatives of purines exhibit significant antitumor properties. A study involving similar compounds demonstrated their effectiveness against various cancer cell lines, particularly leukemia. The mechanism of action is believed to involve interference with DNA synthesis and repair processes.
Table 1: Summary of Antitumor Activity in Related Compounds
| Compound Name | Activity Type | Tested Cell Lines | T/C (%) |
|---|---|---|---|
| Sulfenosine (2-amino-9H-purine-6-sulfenamide) | Antileukemic | L1210 (murine leukemia) | 170 |
| Sulfinosine (2-amino-9H-purine-6-sulfinamide) | Antileukemic | L1210 | 167 |
| 5'-deoxy analogue of sulfinosine | Antileukemic | L1210 | 172 |
Note: T/C represents the tumor/control ratio, indicating the efficacy of the compound in reducing tumor size compared to control groups.
The proposed mechanisms include:
- Inhibition of Nucleotide Synthesis : Compounds interfere with enzymes involved in nucleotide metabolism.
- Induction of Apoptosis : Certain derivatives trigger programmed cell death in cancer cells.
- DNA Intercalation : The acridinyl group may intercalate into DNA, disrupting replication and transcription processes.
Case Study 1: In Vivo Efficacy
A notable study evaluated the in vivo efficacy of a related compound against murine models of leukemia. The treatment led to a significant reduction in viable cancer cells (over 99.8% reduction) when administered at specific dosages over a defined period.
Case Study 2: Structural Modifications
Another study focused on structural modifications to enhance solubility and bioavailability, which are critical for therapeutic applications. The introduction of hydrophilic groups demonstrated improved pharmacokinetic profiles.
Q & A
Q. What are the recommended methods for structural characterization of this compound?
To confirm the structure, employ nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) for analyzing substituent connectivity and stereochemistry, as demonstrated in acridine-purinyl hybrid compounds . High-resolution mass spectrometry (HRMS) ensures molecular weight validation. For crystalline derivatives, X-ray crystallography resolves spatial arrangements of the hexyl linker and acridinyl moiety. Complementary techniques like FT-IR verify functional groups (e.g., amino, methoxy) .
Q. How can solubility and stability be optimized for in vitro assays?
Solubility varies with solvent polarity. For aqueous buffers, use DMSO stock solutions (e.g., 10–20 mM) with dilution to ≤1% DMSO in assay media to avoid cytotoxicity . Stability testing under physiological conditions (pH 7.4, 37°C) via HPLC or LC-MS monitors degradation over 24–72 hours. For long-term storage, lyophilize the compound and store at -80°C under inert gas to prevent oxidation .
Intermediate Research Questions
Q. What synthetic strategies are effective for modifying the hexyl linker or acridinyl group?
The hexyl spacer allows for Mitsunobu reactions or alkylation to introduce functional groups (e.g., azide, thiol) for bioconjugation . For acridinyl modifications, Suzuki-Miyaura coupling replaces the chloro group with aryl/heteroaryl boronic acids, as seen in analogous acridine derivatives . Monitor reaction progress via TLC (ethyl acetate:methanol = 19:1) and purify intermediates using column chromatography (silica gel, hexane/EtOAc gradient) .
Q. How to design experiments to assess biological activity (e.g., kinase inhibition)?
Use kinase inhibition assays (e.g., ADP-Glo™) with recombinant kinases (e.g., EGFR, CDKs) at 1–10 µM compound concentrations. Include positive controls (e.g., staurosporine) and measure IC₅₀ values. For cellular activity, perform MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with 48–72 hr exposure. Validate target engagement via Western blotting for phospho-protein downregulation .
Advanced Research Questions
Q. How to resolve contradictions in biological data across experimental models?
Discrepancies between enzymatic and cellular assays may arise from off-target effects or poor membrane permeability. Use computational docking (AutoDock Vina) to predict binding affinities to non-target proteins. Perform metabolic stability studies (e.g., liver microsomes) to identify rapid degradation. Validate membrane permeability via Caco-2 monolayer assays or PAMPA .
Q. What methodologies elucidate structure-activity relationships (SAR) for the purine-acridinyl scaffold?
Synthesize analogs with systematic substitutions (e.g., methoxy → ethoxy, hexyl → pentyl) and test in parallel assays. Use 3D-QSAR (CoMFA/CoMSIA) to correlate structural features (e.g., linker length, substituent electronegativity) with activity. For mechanistic insights, apply surface plasmon resonance (SPR) to measure binding kinetics to target proteins .
Q. How to investigate degradation pathways under stressed conditions?
Subject the compound to forced degradation (acid/base hydrolysis, oxidative H₂O₂, photolysis) and analyze by LC-MS/MS . Identify major degradation products (e.g., acridinyl amine cleavage) and propose pathways. Stabilize labile groups via cyclodextrin encapsulation or lyoprotectants (e.g., trehalose) .
Q. What computational tools model interactions with DNA or protein targets?
Use molecular dynamics (GROMACS) to simulate DNA intercalation by the acridinyl moiety. For protein targets, apply density functional theory (DFT) to optimize ligand geometries and QM/MM for binding energy calculations. Validate predictions with ITC (isothermal titration calorimetry) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
